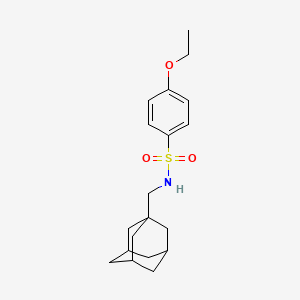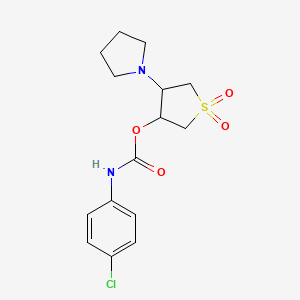
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide
Descripción general
Descripción
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide, also known as ABEs, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many solid tumors. ABEs have been shown to have potential therapeutic applications in cancer treatment, as well as in other medical fields.
Mecanismo De Acción
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide work by inhibiting the activity of CA IX, which is an enzyme that is involved in regulating the pH of the extracellular environment. Inhibition of CA IX leads to a decrease in the extracellular pH, which in turn leads to a reduction in tumor growth and metastasis. Additionally, this compound have been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to their therapeutic effects.
Biochemical and Physiological Effects:
This compound have been shown to have a number of biochemical and physiological effects. In addition to their anti-tumor effects, this compound have been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a variety of medical conditions. This compound have also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide in lab experiments is their potency and specificity for CA IX. This compound have been shown to be effective in inhibiting CA IX at low concentrations, making them a useful tool for studying the role of CA IX in cancer and other medical conditions. One limitation of using this compound in lab experiments is their relatively low solubility in water, which can make it difficult to administer them to cells or animals.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX. Additionally, there is interest in exploring the potential therapeutic applications of this compound in other medical fields, such as neurology and ophthalmology. Finally, there is interest in exploring the potential use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their anti-tumor effects.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been extensively studied for their potential therapeutic applications in cancer treatment. CA IX is overexpressed in many solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. This compound have been shown to be effective in inhibiting CA IX, leading to a reduction in tumor growth in animal models. Additionally, this compound have been shown to have potential applications in the treatment of glaucoma, epilepsy, and other medical conditions.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-17-3-5-18(6-4-17)24(21,22)20-13-19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16,20H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWNSGVEAYLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298511.png)
![3-(4-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298519.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298526.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298537.png)
![octahydro-2H-quinolizin-1-ylmethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4298543.png)
![3-(4-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298546.png)
![1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298549.png)
![1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrazolidine-3,5-dione](/img/structure/B4298562.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4298563.png)

![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4298573.png)
![8-[2-(1-adamantyloxy)ethyl]-7-(4-bromophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4298578.png)
![1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4298595.png)
